

# "Statistical analysis plan for a crossover study on Tromcardin and blood pressure"

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## Compound of Interest

Compound Name: *Tromcardin*

Cat. No.: *B1584608*

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## Statistical Analysis Plan for a Crossover Study on Tromcardin and Blood Pressure

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides a detailed statistical analysis plan (SAP) for a randomized, double-blind, placebo-controlled crossover study to investigate the effect of **Tromcardin** on blood pressure in individuals with prehypertension or mild hypertension. **Tromcardin** is a dietary supplement containing potassium, magnesium, coenzyme Q10, and B vitamins, ingredients known to play a role in cardiovascular health.<sup>[1]</sup> This SAP outlines the study objectives, endpoints, statistical methods, and data presentation formats to ensure a rigorous and transparent analysis of the clinical trial data. The methodologies described herein adhere to the principles outlined in the CONSORT statement for crossover trials.<sup>[2][3][4][5][6]</sup>

### Study Objectives and Endpoints

#### Primary Objective

To evaluate the effect of **Tromcardin** compared to placebo on mean 24-hour ambulatory systolic blood pressure (SBP).

## Secondary Objectives

- To assess the effect of **Tromcardin** on mean 24-hour ambulatory diastolic blood pressure (DBP).
- To evaluate the effect of **Tromcardin** on daytime and nighttime SBP and DBP.
- To analyze the effect of **Tromcardin** on office blood pressure measurements.
- To assess the safety and tolerability of **Tromcardin**.

## Endpoints

Primary Endpoint:

- Change from baseline in mean 24-hour SBP.

Secondary Endpoints:

- Change from baseline in mean 24-hour DBP.
- Change from baseline in mean daytime SBP and DBP.
- Change from baseline in mean nighttime SBP and DBP.
- Change from baseline in office SBP and DBP.
- Incidence of adverse events (AEs) and serious adverse events (SAEs).

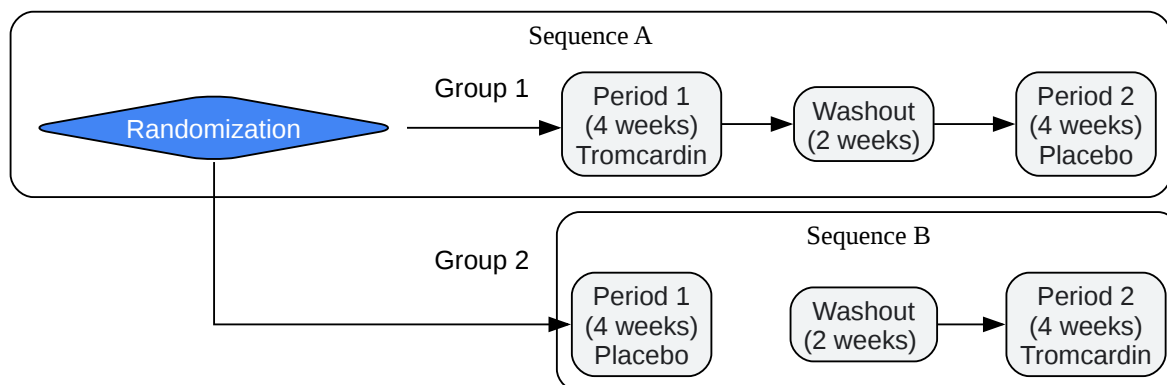
## Study Design and Randomization

A two-treatment, two-period crossover design will be employed. Eligible participants will be randomized in a 1:1 ratio to one of two treatment sequences:

- Sequence A: **Tromcardin** followed by Placebo
- Sequence B: Placebo followed by **Tromcardin**

Each treatment period will be four weeks in duration, separated by a two-week washout period to minimize carryover effects.[7]

Diagram of the Crossover Study Design



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Caption: A 2x2 crossover study design with two treatment periods and a washout phase.

## Experimental Protocols

### Blood Pressure Measurement

**4.1.1 Ambulatory Blood Pressure Monitoring (ABPM)** 24-hour ABPM will be performed at baseline and at the end of each treatment period using a validated oscillometric device.[8][9][10][11] The device will be programmed to measure blood pressure every 20-30 minutes during the day (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes at night (e.g., 10:00 PM to 7:00 AM). Participants will be instructed to maintain their usual daily activities and to keep their arm still during measurements.

**4.1.2 Office Blood Pressure Measurement** Office blood pressure will be measured at screening, randomization, and at the end of each treatment period. Measurements will be taken by a trained healthcare professional using a calibrated automated sphygmomanometer. Participants

will be seated in a quiet room for at least five minutes before three measurements are taken one minute apart. The average of the last two readings will be used for analysis.

## Statistical Analysis

### Sample Size Calculation

The sample size will be calculated to provide at least 80% power to detect a clinically meaningful difference in the primary endpoint between **Tromcardin** and placebo, with a two-sided alpha level of 0.05. The calculation will account for the crossover design, which reduces within-participant variability.<sup>[7]</sup>

### Analysis Populations

- Intention-to-Treat (ITT) Population: All randomized participants who receive at least one dose of the study intervention.
- Per-Protocol (PP) Population: A subset of the ITT population who complete both treatment periods without major protocol deviations.

The primary analysis will be performed on the ITT population.

### Statistical Models

A linear mixed-effects model will be used to analyze the primary and secondary continuous endpoints.<sup>[7][12]</sup> The model will include fixed effects for treatment, period, and sequence, and a random effect for the participant. The baseline measurement will be included as a covariate. This model appropriately accounts for the within-participant correlation inherent in a crossover design.

### Handling of Missing Data

Missing data will be minimized through careful study conduct. If necessary, appropriate imputation methods will be considered and pre-specified in the final SAP.

### Safety Analysis

Safety data, including adverse events, will be summarized descriptively by treatment group. The incidence of adverse events will be presented in tables.

## Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Tromcardin First (N=...)	Placebo First (N=...)	Total (N=...)
Age (years), mean (SD)			
Sex, n (%)			
Male			
Female			
Race, n (%)			
[Race 1]			
[Race 2]			
...			
BMI ( kg/m <sup>2</sup> ), mean (SD)			
Baseline 24-h SBP (mmHg), mean (SD)			
Baseline 24-h DBP (mmHg), mean (SD)			
Baseline Office SBP (mmHg), mean (SD)			

| Baseline Office DBP (mmHg), mean (SD) | | | |

Table 2: Analysis of Primary and Secondary Endpoints

Endpoint	Tromcardin (N=...)	Placebo (N=...)	Estimated Treatment Difference (95% CI)	p-value
Change from Baseline in 24-h SBP (mmHg)				
Mean (SD)				
Change from Baseline in 24-h DBP (mmHg)				
Mean (SD)				
Change from Baseline in Daytime SBP (mmHg)				
Mean (SD)				
Change from Baseline in Daytime DBP (mmHg)				
Mean (SD)				
Change from Baseline in Nighttime SBP (mmHg)				
Mean (SD)				
Change from Baseline in Nighttime DBP (mmHg)				

Endpoint	Tromcardin (N=...)	Placebo (N=...)	Estimated Treatment Difference (95% CI)	p-value
Mean (SD)				
Change from Baseline in Office SBP (mmHg)				
Mean (SD)				
Change from Baseline in Office DBP (mmHg)				

| Mean (SD) | | | |

Table 3: Summary of Adverse Events

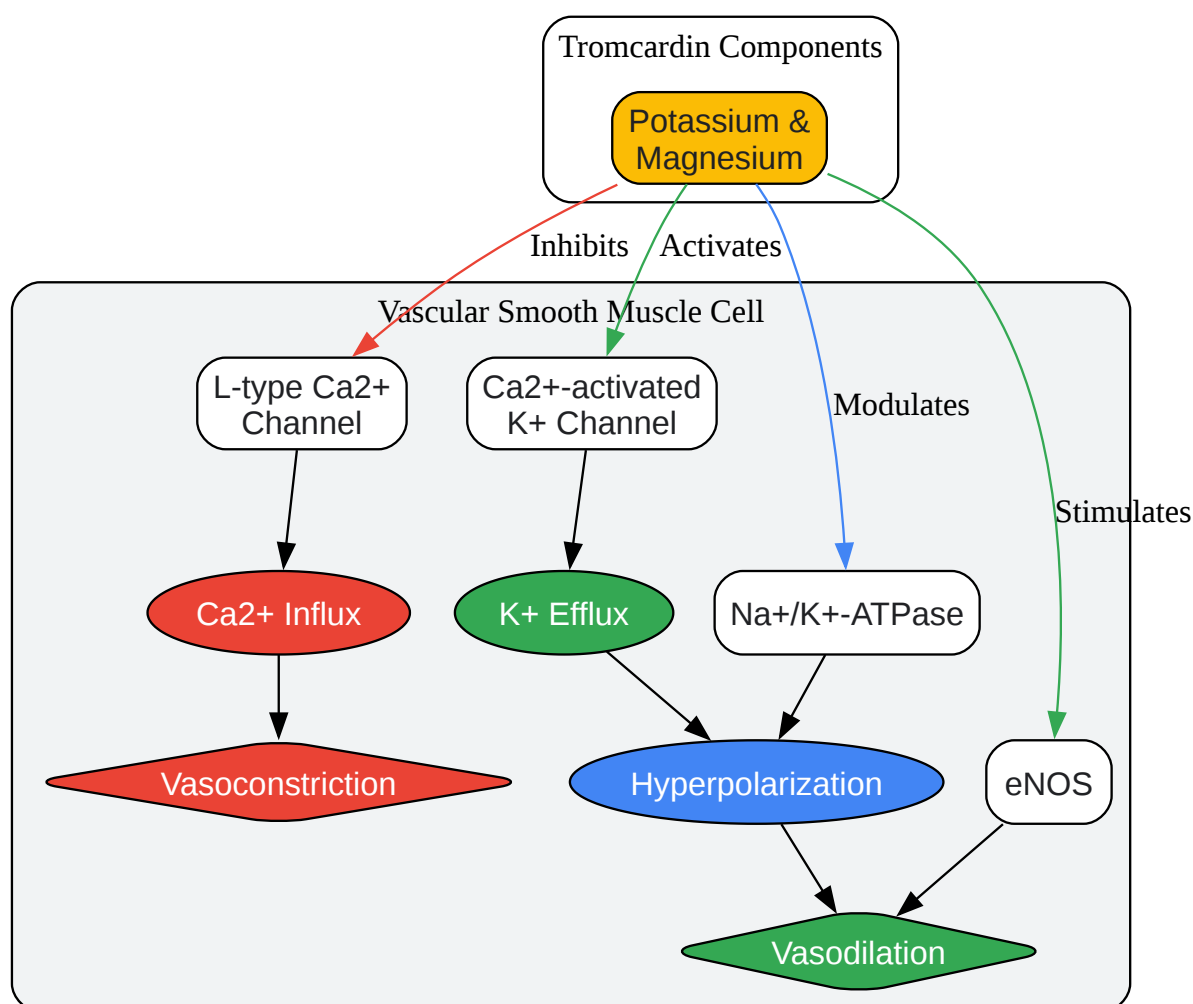
Adverse Event	Tromcardin (N=...) n (%)	Placebo (N=...) n (%)
Any Adverse Event		
Headache		
Dizziness		
Nausea		
...		

| Serious Adverse Events | | |

## Potential Signaling Pathway of Tromcardin Components on Blood Pressure Regulation

The components of **Tromcardin**, particularly magnesium and potassium, are thought to influence blood pressure through several cellular mechanisms. Magnesium can act as a natural calcium channel blocker and may also activate calcium-activated potassium channels, leading to vasodilation.[13][14] Both potassium and magnesium play a role in the function of the sodium-potassium ATPase pump, which is crucial for maintaining electrochemical gradients across cell membranes and influencing vascular smooth muscle tone.[1] Additionally, some components may increase the production of nitric oxide, a potent vasodilator.[13]

Diagram of Potential Signaling Pathway



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Caption: Potential mechanisms of **Tromcardin**'s components on vascular tone.

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